4-Ethoxy-2,6-difluorobenzoyl chloride molecular structure
4-Ethoxy-2,6-difluorobenzoyl chloride molecular structure
Content Type: Technical Monograph / Synthetic Guide Subject: Molecular Structure, Synthesis, and Application Utility CAS Registry Number: 1373920-79-6 (Derivative references: 18063-02-0 for parent 2,6-difluoro)
Executive Summary
4-Ethoxy-2,6-difluorobenzoyl chloride is a highly specialized organofluorine building block characterized by a unique "push-pull" electronic architecture. It serves as a critical electrophilic intermediate in the synthesis of bioactive amides and heterocycles, particularly in the development of positive allosteric modulators (PAMs) for
Its structural value lies in the 2,6-difluoro substitution pattern, which imparts metabolic stability and conformational restriction, while the 4-ethoxy group allows for lipophilic tuning and hydrogen bond acceptor capability in the distal region of the pharmacophore.
Molecular Architecture & Electronic Properties
The reactivity and biological utility of this compound are defined by the interplay between the electrophilic acyl chloride, the electron-withdrawing fluorine atoms, and the electron-donating ethoxy group.
The "Ortho-Fluoro" Effect
The two fluorine atoms at the ortho (2,6) positions exert a profound steric and electronic influence:
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Conformational Locking: The van der Waals radius of fluorine (1.47 Å) creates steric repulsion with the carbonyl oxygen. This forces the carbonyl group to rotate out of the plane of the phenyl ring (dihedral angle
). -
Electronic Activation: While resonance donation from the ring to the carbonyl is diminished due to this twisting, the strong inductive electron-withdrawing effect (-I) of the fluorines significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.
The Para-Ethoxy Resonance
The 4-ethoxy group acts as a resonance donor (+R). In a typical benzene ring, this would deactivate the carbonyl toward nucleophilic attack. However, due to the ortho-fluoro induced deconjugation , the resonance effect is largely localized within the ring system, increasing the electron density of the aromatic core without significantly dampening the reactivity of the acyl chloride.
Structural Visualization
The following diagram illustrates the electronic push-pull mechanism and the steric twisting caused by the 2,6-difluoro motif.
Figure 1: Electronic and steric influence map of 4-Ethoxy-2,6-difluorobenzoyl chloride.
Synthesis & Manufacturing Protocols
The synthesis of 4-Ethoxy-2,6-difluorobenzoyl chloride typically proceeds via the chlorination of its corresponding carboxylic acid precursor. The choice of chlorinating agent is critical to minimize side reactions and ensure high purity.
Synthetic Pathway
The most robust route utilizes Thionyl Chloride (
Reaction Scheme:
Detailed Experimental Protocol
Objective: Synthesis of 4-Ethoxy-2,6-difluorobenzoyl chloride from 4-ethoxy-2,6-difluorobenzoic acid.
Reagents:
-
Starting Material: 4-Ethoxy-2,6-difluorobenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (1.5 - 2.0 eq)
-
Solvent: Toluene (anhydrous) or neat (if scale permits)
-
Catalyst: DMF (1-2 drops)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl
or Ar balloon). -
Charging: Add 4-ethoxy-2,6-difluorobenzoic acid (e.g., 10 mmol) to the flask. Add anhydrous toluene (5 mL/g of acid).
-
Activation: Add Thionyl Chloride dropwise via syringe. Add catalytic DMF.[1] Note: Gas evolution (HCl/SO
) will begin immediately. -
Reflux: Heat the mixture to reflux (
C) for 2–3 hours. The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride. -
Workup: Cool to room temperature. Remove solvent and excess
under reduced pressure (rotary evaporator). -
Purification: The residue is typically a low-melting solid or oil that is sufficiently pure for subsequent steps. If necessary, distill under high vacuum or recrystallize from dry hexane.
Yield Expectation: >90% quantitative conversion.
Figure 2: Synthetic workflow for the chlorination of the benzoic acid precursor.
Reactivity Profile & Handling
Nucleophilic Acyl Substitution
The 2,6-difluoro motif makes this acid chloride highly reactive but also sensitive to steric hindrance in the nucleophile.
-
Aminolysis: Reacts rapidly with primary and secondary amines to form benzamides. This is the primary route for generating pharmaceutical candidates.
-
Hydrolysis: Extremely moisture sensitive. Hydrolyzes rapidly to the parent acid and HF/HCl upon contact with atmospheric moisture. Storage under inert gas (Ar/N
) is mandatory.
Safety Considerations
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Lachrymator: Vapors are irritating to mucous membranes.
-
Incompatibility: Reacts violently with water, alcohols, and strong bases.
| Property | Data |
| Physical State | Low-melting solid or viscous liquid (dependent on purity) |
| Boiling Point | ~72-77 °C at 13 mmHg (est.[3] based on analog) |
| Density | ~1.4 g/mL |
| Storage | < 15°C, Hygroscopic, Inert Atmosphere |
Applications in Drug Discovery[1][5][6]
The 4-ethoxy-2,6-difluorobenzoyl moiety is a privileged scaffold in medicinal chemistry, specifically designed to optimize Lipophilic Ligand Efficiency (LLE) .
Alpha7 Nicotinic Acetylcholine Receptors ( 7 nAChR)
Research indicates that benzamides derived from this chloride act as Positive Allosteric Modulators (PAMs).[1]
-
Mechanism: The 2,6-difluoro ring occupies a hydrophobic pocket in the receptor, while the carbonyl oxygen acts as a critical hydrogen bond acceptor. The 4-ethoxy tail extends into a solvent-exposed region or a secondary lipophilic pocket, enhancing potency.
-
Therapeutic Area: Cognitive enhancement in Schizophrenia and Alzheimer's disease.[1]
Agrochemicals (Miticides/Insecticides)
Derivatives are used to synthesize benzoylureas and oxazolines (e.g., related to Etoxazole structure).
-
Function: Chitin synthesis inhibitors. The fluorination prevents metabolic degradation of the phenyl ring by cytochrome P450 enzymes.
References
-
PubChem. (2025).[2] 2,4-Difluorobenzoyl chloride Compound Summary (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2011). General Procedures for Acid Chloride Synthesis via Thionyl Chloride. Retrieved from [Link]
